molecular formula C14H14N2O5S B3861345 4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide

4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide

Cat. No.: B3861345
M. Wt: 322.34 g/mol
InChI Key: WZMJVNVCCIYBBL-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C14H14N2O5S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methyl-5-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(2-nitrophenyl)benzenesulfonamide
  • 4-methoxy-N-(2-methoxybenzyl)benzenesulfonamide
  • N-(2-methyl-4-nitrophenyl)benzenesulfonamide
  • N-(2,4-dimethyl-5-nitrophenyl)benzenesulfonamide

Uniqueness

4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide is unique due to the presence of both a methoxy group and a nitro group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-10-3-4-11(16(17)18)9-14(10)15-22(19,20)13-7-5-12(21-2)6-8-13/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMJVNVCCIYBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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